Band Gap Differentiation Among Alkali Tellurides: Rb₂Te vs. Na₂Te and K₂Te
Rb₂Te exhibits a significantly narrower direct band gap (0.60 eV) compared to its lighter alkali counterparts Na₂Te (3.62 eV) and K₂Te (2.26 eV) in the cubic anti-fluorite phase [1]. This substantial band gap reduction positions Rb₂Te for distinct optoelectronic applications requiring infrared or near-infrared response rather than UV-only sensitivity, establishing clear differentiation within the M₂Te family for application-specific material selection.
| Evidence Dimension | Direct electronic band gap (cubic anti-fluorite phase) |
|---|---|
| Target Compound Data | 0.60 eV |
| Comparator Or Baseline | Na₂Te: 3.62 eV; K₂Te: 2.26 eV |
| Quantified Difference | Rb₂Te gap is 83% smaller than Na₂Te and 73% smaller than K₂Te |
| Conditions | DFT calculations using generalized gradient approximation; cubic anti-fluorite (Fm-3m) structure |
Why This Matters
The 0.60 eV direct band gap enables Rb₂Te absorption in the near-infrared spectrum, differentiating it from wide-gap Na₂Te and K₂Te for applications such as IR photodetectors and narrow-gap semiconductor devices.
- [1] Khattak, S.A., Dinar, F., Iqbal, K., Abohashrh, M., et al. (2023). Ab-initio investigation of structural, optoelectronic, and transport properties of metal-alkali-based binary chalcogenides, X₂Te [X = Na, K, Rb]: Rb₂Te a potential candidate for UV-shielding and thermoelectric devices. Journal of Materials Research, 38(9), 2534-2549. View Source
